molecular formula C10H11NO2 B11912942 1-(Cyclopropylmethyl)-4-nitrobenzene CAS No. 120383-85-9

1-(Cyclopropylmethyl)-4-nitrobenzene

Cat. No.: B11912942
CAS No.: 120383-85-9
M. Wt: 177.20 g/mol
InChI Key: GVEAGVFDOSZNJD-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-nitrobenzene is an organic compound featuring a cyclopropylmethyl group attached to a benzene ring, which is further substituted with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylmethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the para-nitro product.

Another method involves the Friedel-Crafts alkylation of nitrobenzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced separation techniques such as distillation and crystallization can help in purifying the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.

    Oxidation: The cyclopropylmethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Chlorine or bromine with aluminum chloride.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1-(Cyclopropylmethyl)-4-aminobenzene.

    Substitution: 1-(Cyclopropylmethyl)-4-chlorobenzene or 1-(Cyclopropylmethyl)-4-bromobenzene.

    Oxidation: 1-(Cyclopropylmethyl)-4-carboxybenzene.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs that target specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-2-nitrobenzene
  • 1-(Cyclopropylmethyl)-3-nitrobenzene
  • 1-(Cyclopropylmethyl)-4-aminobenzene

Comparison

1-(Cyclopropylmethyl)-4-nitrobenzene is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and meta isomers, the para-nitro compound exhibits different electronic and steric properties, making it suitable for specific applications in synthesis and research.

Biological Activity

1-(Cyclopropylmethyl)-4-nitrobenzene, also known by its CAS number 120383-85-9, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N1O2
  • Molecular Weight : 179.20 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopropylmethyl group attached to a nitro-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular processes.

Potential Mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in cancer cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through oxidative stress and enzyme inhibition.
Antimicrobial Effects Demonstrated inhibitory effects against certain bacterial strains, likely through disruption of DNA replication processes.
Neuroactivity Preliminary studies suggest potential interactions with neurotransmitter systems, although further research is needed to clarify these effects.

Anticancer Studies

In a study investigating the anticancer properties of this compound, researchers found that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage.

Antimicrobial Studies

Another study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a lead compound for antibiotic development.

Research Findings

  • Cytotoxicity Assays :
    • Cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
    • Flow cytometry analysis confirmed increased apoptotic cells upon treatment.
  • Enzyme Activity Inhibition :
    • The compound was shown to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells.
    • Kinetic studies revealed an IC50 value of approximately 15 µM.
  • Oxidative Stress Induction :
    • Treatment with this compound resulted in elevated levels of malondialdehyde (MDA), indicating lipid peroxidation and oxidative damage.

Properties

CAS No.

120383-85-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-nitrobenzene

InChI

InChI=1S/C10H11NO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

GVEAGVFDOSZNJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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